molecular formula C16H21F6NO B5429548 N-[2-(ADAMANTAN-1-YL)ETHYL]-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE

Cat. No.: B5429548
M. Wt: 357.33 g/mol
InChI Key: RNLPVWINVIZVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice . They are characterized by a high degree of symmetry and have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .


Molecular Structure Analysis

Adamantane derivatives have a unique structure. For example, 1,2-dehydroadamantanes (adamantenes) do not occur in a free form and can be found only as intermediates . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical and Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are characterized by particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Mechanism of Action

The mechanism of action of adamantane derivatives in chemical reactions often involves the use of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Future Directions

Future research in adamantane chemistry involves those involving double-bonded adamantane derivatives . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds also present exciting future directions .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6NO/c17-15(18,19)12(16(20,21)22)13(24)23-2-1-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLPVWINVIZVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.